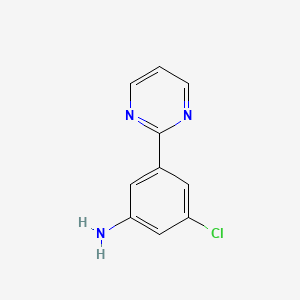
3-Chloro-5-pyrimidin-2-ylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-pyrimidin-2-ylaniline is a chemical compound that belongs to the family of pyrimidine derivatives. It is a white crystalline solid that is widely used in the field of scientific research due to its various applications.
Aplicaciones Científicas De Investigación
Dual Inhibitors of Microsomal Prostaglandin E2 Synthase-1 and 5-Lipoxygenase
A novel class of dual microsomal PGE2 synthase-1/5-lipoxygenase (5-LO) inhibitors based on the structure of pirinixic acid shows potent suppression of mPGES-1 and 5-LO activity. These inhibitors significantly reduced PGE2 and 5-LO product formation in intact cells, suggesting their potential therapeutic use for inflammatory diseases (Koeberle, A., et al., 2008).
Antioxidant, Anticancer, Antibacterial, and Anti-inflammatory Activities
Pyrimidine derivatives, including those synthesized from 2-Chloropyrimidine, possess a wide spectrum of biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory activities. These findings underscore the versatility of pyrimidine compounds in drug discovery and development (Rani, V., et al., 2012).
Potent αvβ3 Antagonists for Osteoporosis Treatment
Compounds identified as potent and selective antagonists of the αvβ3 receptor, based on pyrimidine derivatives, exhibit excellent in vitro profiles and significant pharmacokinetics across several species. These compounds have shown efficacy in vivo models of bone turnover, highlighting their potential for clinical development in treating osteoporosis (Coleman, P., et al., 2004).
Antifungal Activity of Pyrazolo[1,5-a]pyrimidines Derivatives
Pyrazolo[1,5-a]pyrimidines derivatives exhibit good antifungal abilities against certain phytopathogenic fungi, indicating their potential as antifungal agents. This research opens new avenues for developing antifungal treatments based on pyrimidine chemistry (Zhang, J., et al., 2016).
Cofactors for Phenylalanine Hydroxylase
Research has shown that appropriately substituted pyrimidines can serve as cofactors for phenylalanine hydroxylase, providing valuable insights into the enzyme's binding forces, transition states, and mechanism of oxygen activation. This discovery has implications for understanding and potentially treating metabolic disorders related to phenylalanine metabolism (Bailey, S. W., & Ayling, J., 1978).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives, which include 3-chloro-5-pyrimidin-2-ylaniline, have a wide range of pharmacological effects .
Mode of Action
Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators , suggesting that this compound may have similar interactions with its targets.
Biochemical Pathways
Pyrimidine derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that pyrimidine derivatives can have potent anti-inflammatory effects .
Análisis Bioquímico
Biochemical Properties
It is known that pyrimidine, a component of this compound, plays a significant role in biological processes . Pyrimidines are essential components of nucleic acids and are currently used in chemotherapy .
Cellular Effects
It is plausible that the compound could interact with cellular processes given the known biological significance of pyrimidines .
Molecular Mechanism
Pyrimidines, which are part of this compound, are known to be involved in various chemical reactions .
Metabolic Pathways
Pyrimidines, which are part of this compound, are known to be involved in several metabolic pathways .
Transport and Distribution
Lipid transfer proteins, which are known to transport and distribute lipids within cells, could potentially interact with this compound .
Subcellular Localization
It is plausible that the compound could be localized to specific compartments or organelles within the cell, similar to other biochemical compounds .
Propiedades
IUPAC Name |
3-chloro-5-pyrimidin-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-7(5-9(12)6-8)10-13-2-1-3-14-10/h1-6H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSYNXQHYHCAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC(=CC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822659-72-2 |
Source


|
| Record name | 3-chloro-5-(pyrimidin-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
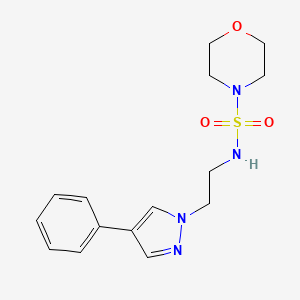

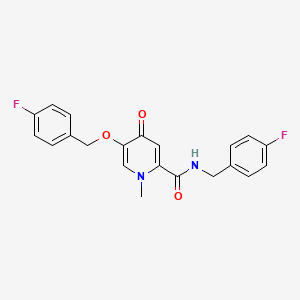
![2-Ethoxybenzoic acid [5-methyl-4-(4-methylphenyl)sulfonyl-2-phenyl-3-pyrazolyl] ester](/img/structure/B2551300.png)

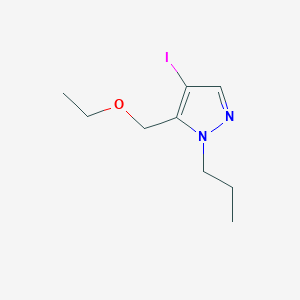
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone](/img/structure/B2551311.png)
![3-(5-Chloro-2-methoxyphenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2551313.png)

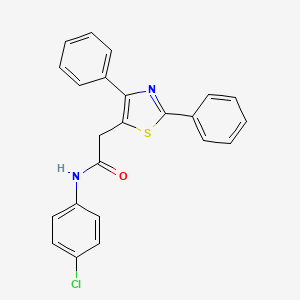
![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)
![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)
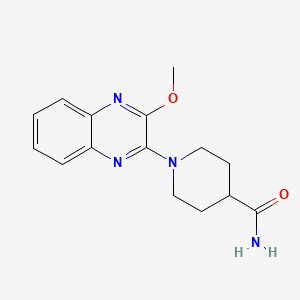
![4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid](/img/structure/B2551320.png)
